N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
Description
The compound “N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide” is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core. This scaffold is frequently employed in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases or nucleotide-binding enzymes . Key structural features include:
- Naphthalen-1-ylmethyl substituent: A hydrophobic aromatic group that may enhance target binding or modulate solubility.
- Benzofuran-2-carboxamide side chain: A planar aromatic system with a carboxamide linker, likely contributing to solubility and additional binding interactions.
Properties
IUPAC Name |
N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O3/c33-26(24-14-19-7-2-4-11-23(19)35-24)28-12-13-32-25-22(15-30-32)27(34)31(17-29-25)16-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,14-15,17H,12-13,16H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZQKPZXULYJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=C(C3=O)C=NN4CCNC(=O)C5=CC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide, with the CAS number 922098-88-2, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound features a naphthalene moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold and a benzofuran carboxamide group. Its molecular formula is with a molecular weight of 463.5 g/mol. The intricate structure contributes to its biological activity by influencing interactions with various biological targets.
Research indicates that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant anticancer activity by inducing apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than that of doxorubicin (9.20 µM), suggesting a potent antitumor effect .
Case Studies and Experimental Findings
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Summary
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung cancer) | 2.24 | Induction of apoptosis |
| Doxorubicin | A549 (lung cancer) | 9.20 | DNA intercalation and topoisomerase inhibition |
Scientific Research Applications
Kinase Inhibition
Research indicates that compounds similar to N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide exhibit inhibitory effects on various kinases. Kinases are crucial in signaling pathways that regulate cell growth and proliferation. For instance, studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit p70S6 kinase and Akt pathways, which are often dysregulated in cancer cells .
Anti-Cancer Activity
The compound has been evaluated for its anti-cancer properties. Pyrazolo[3,4-d]pyrimidines have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo . The mechanism involves the modulation of cell cycle progression and the induction of cell death through various apoptotic pathways.
Neuroprotective Effects
Recent studies suggest that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold may also offer neuroprotective benefits. They have shown potential in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This suggests a possible application in treating conditions such as Alzheimer's disease and Parkinson's disease.
Case Study 1: Inhibition of Tumor Growth
In a study published in the Journal of Medicinal Chemistry, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit tumor growth in xenograft models. The lead compound demonstrated significant tumor regression compared to controls, highlighting the therapeutic potential of this chemical class .
Case Study 2: Neuroprotection in Animal Models
Another study focused on the neuroprotective effects of related compounds in animal models of induced neurodegeneration. Results showed that administration of these compounds resulted in improved cognitive function and reduced neuronal loss compared to untreated groups .
Comparison with Similar Compounds
Key Observations:
Core Flexibility: The pyrazolo-pyrimidinone core in the target compound and Example 53 allows for hydrogen bonding, whereas the sulfur-containing thieno-pyrimidinone in may alter electronic properties and metabolic stability.
Substituent Effects :
- The naphthalen-1-ylmethyl group in the target compound introduces bulkier hydrophobicity compared to Example 53’s fluorophenyl and chromen-2-yl groups, which could influence membrane permeability.
- The benzofuran-2-carboxamide side chain may enhance aqueous solubility relative to the thioacetamide linker in .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, pyrazolo[3,4-d]pyrimidinone cores are synthesized via condensation of hydrazine derivatives with β-ketoesters or via cyclization of α-chloroacetamides with heterocyclic amines . Key intermediates include 5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine and benzofuran-2-carboxamide derivatives, which are coupled using ethylenediamine linkers. Purification often employs column chromatography and recrystallization with ethanol or DMF/water mixtures .
- Key Reagents : POCl₃ for phosphorylation, DMF as a solvent, and triethylamine for neutralization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and coupling patterns (e.g., distinguishing pyrazole C-H environments at δ 6.5–8.5 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH groups (~3300 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software resolves the 3D structure, including bond angles and dihedral angles between the naphthalene and benzofuran moieties. SHELXL refines hydrogen bonding and π-π stacking interactions .
Advanced Research Questions
Q. How can researchers optimize the reaction yield and purity of this compound using Design of Experiments (DoE) principles?
- Methodological Answer :
- Variable Screening : Use fractional factorial designs to prioritize critical factors (e.g., temperature, solvent ratio, catalyst loading). For example, increasing POCl₃ concentration improves cyclization but requires careful control to avoid side reactions .
- Response Surface Methodology (RSM) : Optimize parameters like reaction time (e.g., 12–24 hours for pyrazole ring formation) and pH (neutral conditions for amide coupling). Statistical models (e.g., ANOVA) validate interactions between variables .
- Case Study : A flow-chemistry setup (as in Omura-Sharma-Swern oxidation) enhances reproducibility by maintaining consistent temperature and reagent mixing .
Q. What strategies are recommended for resolving discrepancies between in silico predictions and experimental data regarding the compound’s biological activity?
- Methodological Answer :
- Data Validation : Cross-check computational docking results (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays. For example, discrepancies in binding affinity may arise from solvation effects or protein flexibility not modeled in silico .
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing naphthalen-1-ylmethyl with fluorophenyl groups) to test SAR hypotheses. Compare experimental logP and cytotoxicity with ChemAxon predictions .
- Advanced Techniques : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics or molecular dynamics (MD) simulations to account for conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
